molecular formula C22H16Cl2N4O2 B3841904 N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide

N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide

Cat. No. B3841904
M. Wt: 439.3 g/mol
InChI Key: ZEUCPYISHYQQRJ-BKHCZYBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide, also known as CLT or TCH, is a synthetic compound that has been widely used in scientific research. It belongs to the family of hydrazide derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Mechanism of Action

The mechanism of action of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide is not fully understood. However, it has been proposed that N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. For example, N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has also been shown to inhibit the expression of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide is its high potency and selectivity towards cancer cells. It has been shown to exhibit cytotoxicity against a wide range of cancer cell lines, including drug-resistant cells. However, one of the limitations of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide. One of the areas of interest is the development of novel formulations of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide that can improve its solubility and bioavailability. Another area of interest is the identification of the molecular targets of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide and the elucidation of its mechanism of action. Furthermore, the potential applications of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide in other fields, such as material science and environmental science, warrant further investigation.

Scientific Research Applications

N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial properties. N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

1-N,4-N-bis[(E)-(2-chlorophenyl)methylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O2/c23-19-7-3-1-5-17(19)13-25-27-21(29)15-9-11-16(12-10-15)22(30)28-26-14-18-6-2-4-8-20(18)24/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUCPYISHYQQRJ-BKHCZYBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'1,N'4-bis(2-chlorobenzylidene)terephthalohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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